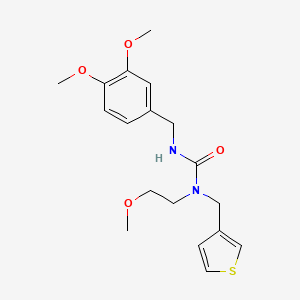
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea, also known as DMTU, is a urea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU is a potent antioxidant and has been shown to have beneficial effects in various disease models.
作用機序
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the downregulation of NF-κB signaling pathway. This compound's neuroprotective effects are attributed to its ability to inhibit neuronal apoptosis and enhance neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various disease models. This compound has also been shown to improve mitochondrial function and enhance cellular energy metabolism. Additionally, this compound has been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving cardiac function.
実験室実験の利点と制限
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively non-toxic and has low side effects. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. Additionally, this compound has poor bioavailability and requires high doses for therapeutic effects.
将来の方向性
There are several future directions for the study of 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of this compound's potential therapeutic applications in other disease models such as cancer and diabetes. Additionally, the development of novel formulations of this compound with improved bioavailability and targeted delivery could enhance its therapeutic potential.
合成法
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde, 2-methoxyethylamine, and thiophen-3-ylmethanamine in the presence of a catalyst. The reaction proceeds through a series of steps including imine formation, reduction, and cyclization to yield this compound as a white crystalline solid.
科学的研究の応用
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been found to be effective in reducing oxidative stress and inflammation in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to have cardioprotective effects in animal models of myocardial infarction.
特性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-22-8-7-20(12-15-6-9-25-13-15)18(21)19-11-14-4-5-16(23-2)17(10-14)24-3/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXRZNXYCUCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)
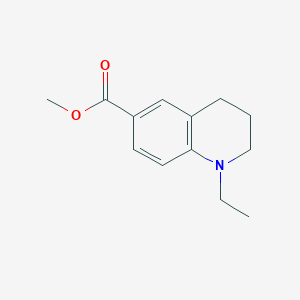

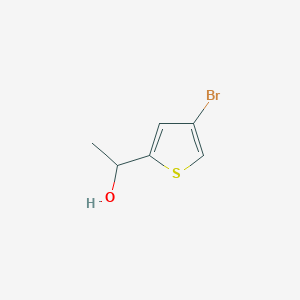
![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)
![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)
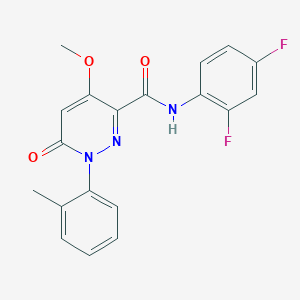

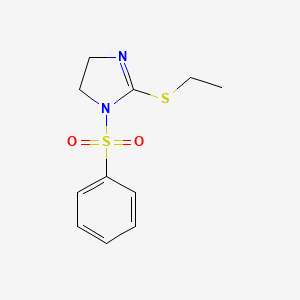
![N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine](/img/structure/B2862938.png)
![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)
![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)
![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B2862945.png)